2-thioacetyl MAGE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research

Application Summary: 2-thioacetyl MAGE is a colorimetric substrate for KIAA1363 . KIAA1363 is a recently characterized 2-acetyl monoacylglyceryl ether hydrolase that is critical to the survival and proliferation of many cancer cell lines .

Methods of Application: 2-thioacetyl MAGE can be adapted to perform activity/inhibition studies of KIAA1363 . The standard DTNB (5,5’-dithiobis-(2-nitrobenzoic acid)) detection of the free thiol is used as a readout for enzymatic activity .

Results or Outcomes: The use of 2-thioacetyl MAGE in these studies helps researchers understand the role of KIAA1363 in cancer cell survival and proliferation . This could potentially lead to the development of new treatments for cancer.

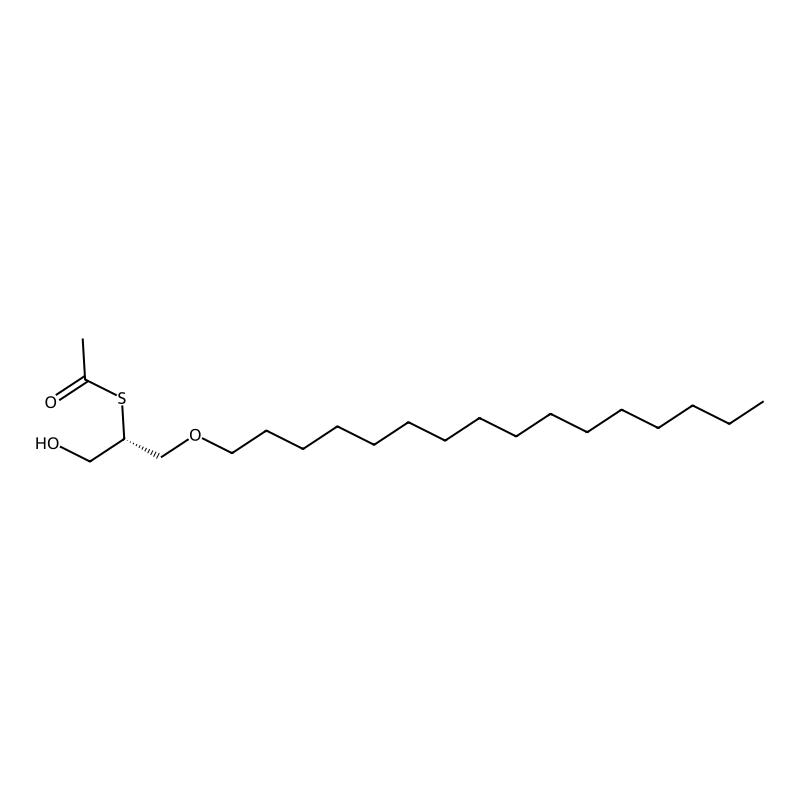

2-Thioacetyl MAGE is a sulfur-containing organic compound derived from thioacetic acid. It is characterized by its thioacetyl functional group, which imparts unique chemical properties and biological activities. The compound is typically represented by the molecular formula C₇H₉NO₂S and is recognized for its potential applications in medicinal chemistry and bioconjugation.

- Nucleophilic Substitution: The thioacetyl group can act as a nucleophile, engaging in reactions with electrophiles to form thioesters.

- Thiol-Disulfide Exchange: This reaction is significant in biological systems, allowing for the formation and breaking of disulfide bonds, which are crucial for protein structure stability.

- Oxidation Reactions: The compound can undergo oxidation to yield sulfonic acids or disulfides, which are important in redox biology .

2-Thioacetyl MAGE exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its ability to form covalent bonds with thiol-containing biomolecules enhances its utility in drug design:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains by disrupting cellular processes through thiol interactions.

- Anticancer Activity: Preliminary studies suggest that 2-thioacetyl MAGE may induce apoptosis in cancer cells, making it a candidate for further pharmacological investigation .

The synthesis of 2-thioacetyl MAGE can be achieved through several methods:

- Thioacetic Acid Reaction: The compound can be synthesized by reacting thioacetic acid with appropriate amines or alcohols under controlled conditions.

- Direct Acetylation: A method involving the acetylation of thiols using acetic anhydride or acetyl chloride may also yield 2-thioacetyl MAGE.

- One-Pot Reactions: Recent advancements allow for one-pot multi-step reactions that integrate thiolactone chemistry, streamlining the synthesis process .

The applications of 2-thioacetyl MAGE span various fields:

- Drug Development: Its unique chemical properties make it a valuable scaffold for designing novel therapeutics.

- Bioconjugation: It serves as a reactive handle for attaching biomolecules in drug delivery systems and diagnostics.

- Material Science: The compound's reactivity can be exploited in polymer chemistry, particularly in creating functionalized materials through thiol-ene click chemistry .

Interaction studies have highlighted the significance of 2-thioacetyl MAGE in biological systems:

- Thiol Interactions: The compound readily interacts with thiol groups on proteins, facilitating covalent modifications that can alter protein function.

- Fluorescence Studies: Techniques such as flow cytometry have been employed to assess the binding efficiency and reactivity of 2-thioacetyl MAGE with thiol-containing substrates .

Several compounds share structural or functional similarities with 2-thioacetyl MAGE. Below is a comparison highlighting their unique features:

| Compound | Structure/Functional Group | Unique Features |

|---|---|---|

| Thioacetic Acid | CH₃C(O)SH | Basic precursor for synthesizing thioesters |

| Acetylcysteine | CH₃C(O)C(SH)NH₂ | Contains amino group; used in cysteine supplementation |

| Mercaptoacetic Acid | HSCH₂COOH | Strong odor; used in organic synthesis |

| N-acetylcysteine | CH₃C(O)C(SH)NH₂ | Antioxidant properties; used in respiratory therapies |

Each of these compounds has distinct properties that differentiate them from 2-thioacetyl MAGE, particularly regarding their biological activities and applications in medicinal chemistry.